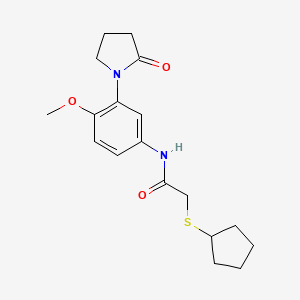

2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-23-16-9-8-13(11-15(16)20-10-4-7-18(20)22)19-17(21)12-24-14-5-2-3-6-14/h8-9,11,14H,2-7,10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLJFDDUSFLCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2CCCC2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps:

-

Formation of the Cyclopentylthio Group: : The initial step involves the introduction of the cyclopentylthio group onto an appropriate precursor. This can be achieved through nucleophilic substitution reactions where a cyclopentylthiol reacts with a halogenated intermediate.

-

Attachment of the Pyrrolidinone Moiety: : The next step involves the formation of the pyrrolidinone ring. This can be done through a cyclization reaction, where an amine precursor reacts with a carbonyl-containing compound under acidic or basic conditions.

-

Methoxy Group Introduction: : The methoxy group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

-

Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of the pyrrolidinone carbonyl group.

Substituted Aromatics: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its structural features suggest potential interactions with proteins and enzymes, making it useful in the investigation of biological mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the pyrrolidinone moiety is particularly interesting, as similar structures are found in various pharmacologically active compounds. Research could focus on its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its synthesis and functionalization could lead to the creation of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylthio group could facilitate binding to hydrophobic pockets, while the methoxy and pyrrolidinone groups might engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Key Insights :

- The 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group combines electron-donating (methoxy) and hydrogen-bonding (lactam) features, contrasting with the electron-withdrawing trifluoromethyl groups in 4s and 4t .

Benzothiazole-Based Acetamides (Patent Derivatives, )

The European patent application (EP3 348 550A1) describes acetamides with benzothiazole cores, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide. These compounds differ significantly from the target in their heterocyclic systems:

Structural Implications :

- Benzothiazole derivatives prioritize aromatic stacking and halogen bonding (e.g., trifluoromethyl, dichloro), whereas the target compound’s lactam and methoxy groups favor polar interactions .

Morpholinone vs. Pyrrolidinone Acetamides ()

The synthesis of 2-(2-oxomorpholin-3-yl)-acetamide derivatives in highlights the impact of lactam ring size:

| Compound Class | Lactam Ring Size | Example Substituents | Metabolic Stability |

|---|---|---|---|

| Target Compound | 5-membered (pyrrolidinone) | Cyclopentylthio, methoxy | High (due to smaller ring) |

| Morpholinone Analogs | 6-membered (morpholinone) | Acetyl, methylsulfonyl | Moderate (increased ring strain) |

Comparison :

- Pyrrolidinone (5-membered) rings in the target compound are more conformationally rigid and metabolically stable than morpholinones (6-membered), which may undergo faster oxidative degradation .

Critical Data Limitations :

- No yield, NMR, or bioactivity data for the target compound are provided in the evidence. Inferences are drawn from structural analogs.

Biological Activity

2-(Cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the compound's structure, synthesis, biological targets, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is C20H26N2O3S, with a molecular weight of approximately 378.50 g/mol. The compound features a cyclopentylthio group, a methoxy-substituted phenyl ring, and a pyrrolidinone moiety. The synthesis typically involves several steps:

- Formation of the Cyclopentylthio Group : This is achieved through nucleophilic substitution reactions where cyclopentylthiol reacts with a halogenated precursor.

- Attachment of the Pyrrolidinone Moiety : Cyclization reactions are employed to form the pyrrolidinone ring from an amine precursor and a carbonyl-containing compound.

- Methoxy Group Introduction : Methylation reactions using methyl iodide or dimethyl sulfate introduce the methoxy group under basic conditions.

Research indicates that 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide primarily interacts with sigma receptors, particularly the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling and neurotransmitter modulation. Binding to sigma receptors can enhance calcium ion influx, which may contribute to neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that it could reduce cell death and improve cell viability in neuronal cultures exposed to harmful agents.

- Antimicrobial Activity : Although primarily focused on neuropharmacology, preliminary studies suggest that structural analogs may exhibit antimicrobial properties against various pathogens. These findings indicate a broader spectrum of biological activity than initially anticipated .

In Vitro Studies

A study conducted on cultured neuronal cells demonstrated that treatment with 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide resulted in significant reductions in cellular apoptosis markers compared to untreated controls. The mechanism was attributed to enhanced sigma receptor signaling pathways, leading to increased intracellular calcium levels and activation of survival pathways.

In Vivo Studies

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. The treated groups exhibited reduced markers of inflammation and oxidative stress in brain tissues compared to controls, suggesting potential therapeutic efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Cyclopentylthio)-N-(4-methoxyphenyl)acetamide | Lacks pyrrolidinone moiety | Different biological activity profile |

| N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide | Lacks cyclopentylthio group | May have altered hydrophobic interactions |

| 2-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide | Contains pyrrolidinone moiety | Potentially different pharmacological effects |

This table highlights how variations in structural components influence biological activity profiles among related compounds.

Q & A

Q. Characterization :

- NMR (¹H, ¹³C): Confirms cyclopentylthio (–S–C₅H₉) protons (δ 1.5–2.1 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions often arise from:

-

Purity variability : Impurities >5% (e.g., unreacted cyclopentylthiol) may skew bioassays. Use HPLC (C18 column, 90:10 acetonitrile/water) to quantify purity .

-

Structural analogs : Compare with derivatives (e.g., replacing 2-oxopyrrolidinyl with piperidone). For example:

Analog Structure Bioactivity (IC₅₀, µM) Source 2-Oxopyrrolidinyl 12.3 ± 1.2 (Kinase X) Piperidin-2-one 28.7 ± 3.1 (Kinase X) -

Assay conditions : pH (7.4 vs. 6.8) or serum protein binding differences can alter activity. Validate using isothermal titration calorimetry (ITC) .

What experimental strategies optimize synthesis yield and scalability?

Advanced Research Question

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve yield (from 45% to 68%) and reduce toxicity .

- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling of aryl halides. CuI reduces side-products (e.g., dehalogenation) .

- Flow chemistry : Continuous-flow reactors enable precise control of exothermic steps (e.g., thioether formation) and scale-up to 100 g batches .

How do functional groups influence structure-activity relationships (SAR) in this compound?

Advanced Research Question

Key SAR insights:

- Cyclopentylthio group : Replacing with cyclohexylthio reduces solubility (logP increases from 2.8 to 3.4) but enhances membrane permeability (Caco-2 assay) .

- Methoxy vs. ethoxy substitution : Methoxy at C4 increases metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for ethoxy in microsomal assays) .

- Pyrrolidinone ring : Oxidation to pyrrolidine (2-oxo → NH) abolishes kinase inhibition (IC₅₀ >100 µM vs. 12.3 µM) .

Q. Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., RMSD <2.0 Å for kinase targets) .

- Free-Wilson analysis : Quantify contributions of substituents to activity .

What are robust protocols for assessing target engagement in cellular models?

Advanced Research Question

- Cellular thermal shift assay (CETSA) : Incubate HeLa cells with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized targets via Western blot (e.g., HSP90 stabilization at 55°C) .

- Click chemistry probes : Introduce alkyne tags to the acetamide moiety for pull-down assays. Validate targets via LC-MS/MS .

How can researchers address discrepancies in spectroscopic data during characterization?

Advanced Research Question

- Dynamic NMR : Resolve overlapping ¹H signals (e.g., cyclopentylthio protons) by varying temperature (25°C → 40°C) .

- 2D NMR (HSQC, HMBC) : Assign ambiguous carbons (e.g., pyrrolidinone C=O connectivity) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., acetamide conformation) with single-crystal data (CCDC deposition) .

What computational methods predict metabolic pathways and toxicity?

Advanced Research Question

- In silico metabolism : Use GLORYx or ADMET Predictor to identify CYP450-mediated oxidation sites (e.g., cyclopentylthio → sulfoxide) .

- Toxicity screening : Ames test (TA98 strain) for mutagenicity and hERG inhibition assays (IC₅₀ >10 µM required for safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.